molecular formula C7H6N2OS B6284688 6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile CAS No. 1392149-82-4

6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No. B6284688
CAS RN: 1392149-82-4
M. Wt: 166.2
InChI Key:
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Description

6-Hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile (6-HMS-PC) is an important intermediate in the synthesis of a variety of pharmaceuticals, pesticides, and agrochemicals. It is a heterocyclic compound that contains both a nitrogen and carbon atom in its structure. 6-HMS-PC has been extensively studied in recent years due to its potential applications in the synthesis of various drugs.

Mechanism of Action

6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile is believed to act as a nucleophile in the reaction of condensation and hydrolysis. In the condensation reaction, it is believed to react with the 6-chloro-2-methylsulfanyl-pyridine-3-carbonitrile to form a new bond. In the hydrolysis reaction, it is believed to react with a proton to form a new bond.
Biochemical and Physiological Effects
6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to have cytotoxic effects on certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable under a wide range of conditions. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it has several limitations. It is difficult to purify, and has a low yield in certain reactions. It is also toxic and should be handled with care.

Future Directions

Future research on 6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile could focus on its potential applications in the synthesis of new drugs. It could also be studied for its potential biochemical and physiological effects on different organisms. In addition, further research could be conducted to improve the synthesis process, and to increase the yield of the reaction. Other potential future directions include exploring its potential use in the synthesis of agrochemicals, pesticides, and other chemicals.

Synthesis Methods

6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile is typically synthesized through a two-step reaction. The first step involves the condensation of 2-methylsulfanyl-pyridine-3-carbonitrile with 6-chloro-2-methylsulfanyl-pyridine-3-carbonitrile in the presence of a strong base, such as sodium hydroxide. The second step involves the hydrolysis of the resulting 6-chloro-2-methylsulfanyl-pyridine-3-carbonitrile to form 6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile.

Scientific Research Applications

6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile has been studied for its potential applications in the synthesis of a variety of drugs. It has been used in the synthesis of anti-tubercular drugs, such as rifampicin, and anti-viral drugs, such as acyclovir. It has also been used in the synthesis of anti-inflammatory drugs, such as indomethacin, and anti-malarial drugs, such as chloroquine. In addition, 6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile has been studied for its potential applications in the synthesis of anticancer drugs, such as doxorubicin.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile involves the reaction of 2-chloro-5-methylthiopyridine-3-carbonitrile with sodium hydroxide followed by acidification to obtain the desired product.", "Starting Materials": [ "2-chloro-5-methylthiopyridine-3-carbonitrile", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-methylthiopyridine-3-carbonitrile in a mixture of water and sodium hydroxide.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1392149-82-4

Product Name

6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile

Molecular Formula

C7H6N2OS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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